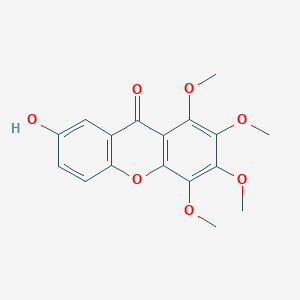

2-Hydroxy-5,6,7,8-tetramethoxyxanthone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24562-54-7 |

|---|---|

Molekularformel |

C17H16O7 |

Molekulargewicht |

332.30 |

Synonyme |

7-Hydroxy-1,2,3,4-tetramethoxy-9H-xanthen-9-one |

Herkunft des Produkts |

United States |

Biosynthesis and Biogenetic Pathways of 2 Hydroxy 5,6,7,8 Tetramethoxyxanthone

Shikimate Pathway and Acetate-Malonate Pathway Contributions

The biosynthesis of the xanthone (B1684191) nucleus in higher plants is a classic example of a mixed biosynthetic origin, drawing precursors from two fundamental metabolic routes: the shikimate pathway and the acetate-malonate pathway. mdpi.comfrontiersin.org The distinctive C6-C1-C6 structure of the xanthone scaffold reflects this duality. nih.gov

Ring A of the xanthone is derived from the acetate-malonate pathway . This involves the head-to-tail condensation of three molecules of malonyl-CoA, a common building block in fatty acid and polyketide synthesis.

Ring B and the central carbonyl carbon originate from the shikimate pathway . frontiersin.org This pathway is the primary route for the synthesis of aromatic amino acids and other key aromatic compounds in plants and microorganisms.

Precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) enter the shikimate pathway to eventually produce L-phenylalanine or other aromatic precursors, such as 3-hydroxybenzoic acid. mdpi.comnih.gov These shikimate-derived molecules provide the C6-C1 unit that will ultimately form Ring B of the xanthone.

L-Phenylalanine-Dependent and -Independent Routes

The entry of shikimate-derived precursors into the xanthone pathway can occur through two distinct routes, which can be dependent on or independent of the amino acid L-phenylalanine. frontiersin.orgnih.govnih.gov The utilization of a specific route often varies between plant families.

L-Phenylalanine-Dependent Pathway: This route is prominent in families like Hypericaceae. frontiersin.orgnih.gov L-phenylalanine is converted to benzoyl-CoA through a series of enzymatic steps. Benzoyl-CoA then serves as the starter molecule for condensation with three malonyl-CoA units. nih.gov

L-Phenylalanine-Independent Pathway: This pathway is characteristic of the Gentianaceae family. frontiersin.orgnih.gov Here, an intermediate of the shikimate pathway is converted to 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA. This molecule acts as the starter unit for subsequent reactions. mdpi.com

Both pathways converge towards the formation of a key class of intermediates, the benzophenones. frontiersin.orgnih.gov

Benzophenone (B1666685) Intermediates in Xanthone Core Formation

The condensation of the shikimate-derived starter unit (e.g., benzoyl-CoA) with three molecules of malonyl-CoA is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . This reaction forms the open-chain carbon skeleton of a benzophenone, which is the immediate, non-cyclized precursor to the xanthone core. nih.gov

2,3′,4,6-Tetrahydroxybenzophenone and Related Structures

The initial product of the BPS-catalyzed reaction, such as 2,4,6-trihydroxybenzophenone, undergoes further modification, typically hydroxylation, to yield the central intermediate for xanthone biosynthesis: 2,3′,4,6-tetrahydroxybenzophenone . frontiersin.orgnih.govnih.gov This hydroxylation at the 3'-position is a critical step, catalyzed by a cytochrome P450 monooxygenase. nih.gov This specific benzophenone isomer holds the necessary substitution pattern required for the subsequent intramolecular cyclization that forms the xanthone's central pyrone ring.

Regioselective Oxidative Intramolecular Coupling Mechanisms

The pivotal step in forming the tricyclic xanthone system is the intramolecular oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate. This reaction is catalyzed by specific cytochrome P450 enzymes and is regioselective, meaning it controls the specific orientation of the ring closure. This selectivity is crucial as it determines which of the two primary xanthone core structures is formed. nih.gov

Formation of Core Precursors: 1,3,5-Trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-THX

The regioselectivity of the oxidative coupling can lead to two different isomeric trihydroxyxanthone (THX) products, which serve as the foundational precursors for the vast majority of plant xanthones. frontiersin.orgnih.gov

1,3,5-Trihydroxyxanthone (1,3,5-THX): Formed via one mode of cyclization.

1,3,7-Trihydroxyxanthone (1,3,7-THX): Formed via an alternative mode of cyclization.

The presence of enzymes that can produce either 1,3,5-THX or 1,3,7-THX has been observed in various plant species, suggesting that some plants may be capable of synthesizing both core structures, potentially in response to different physiological cues. nih.gov From these core structures, a cascade of downstream tailoring reactions, including hydroxylations, prenylations, glycosylations, and methylations, generates the immense structural diversity of natural xanthones. frontiersin.orgnih.gov The biosynthesis of 2-Hydroxy-5,6,7,8-tetramethoxyxanthone would proceed from one of these cores, likely involving extensive and specific enzymatic hydroxylations and subsequent O-methylations on Ring B. While many polymethoxylated xanthones have been isolated, particularly from the Polygala genus, the precise enzymatic sequence leading to this specific compound has yet to be fully elucidated. nih.govd-nb.info

Enzymatic Activities and Molecular Characterization of Biosynthetic Enzymes

The biosynthesis of the xanthone core and its derivatives is orchestrated by several key classes of enzymes. While the complete enzymatic pathway for many complex xanthones remains under investigation, significant progress has been made in identifying and characterizing the enzymes responsible for the foundational steps.

| Enzyme Class | Enzyme Name/Function | Role in Xanthone Biosynthesis | Reference(s) |

| Polyketide Synthase | Benzophenone Synthase (BPS) | Catalyzes the condensation of a shikimate-derived CoA-ester with three malonyl-CoA units to form the benzophenone skeleton. | nih.gov |

| Cytochrome P450 Monooxygenases | Benzophenone 3'-hydroxylase | Hydroxylates the benzophenone intermediate (e.g., at the 3' position) to create the necessary precursor for cyclization. | nih.gov |

| Cytochrome P450 Monooxygenases | 1,3,5-THX Synthase / 1,3,7-THX Synthase | Catalyze the regioselective intramolecular oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone (B1214623) to form the core xanthone structures. | nih.gov |

| O-Methyltransferases (OMTs) | Various (Substrate-specific) | Transfer a methyl group from S-adenosyl-l-methionine (SAM) to hydroxyl groups on the xanthone core, leading to methoxylated derivatives. | researchgate.netnih.govmaxapress.com |

| Hydroxylases | Various (Regiospecific) | Introduce additional hydroxyl groups onto the core xanthone structure, providing sites for further modification like methylation or glycosylation. | nih.govnih.gov |

| Glucosyltransferases (GTs) | Various (Substrate-specific) | Catalyze the attachment of sugar moieties to the xanthone scaffold to form xanthone glycosides. | nih.govnih.gov |

The final steps to produce This compound from a core precursor like 1,3,7-THX would theoretically involve hydroxylation at positions 2, 5, 6, and 8, followed by four separate, regioselective methylation events at positions 5, 6, 7, and 8, catalyzed by a suite of specific O-methyltransferases (OMTs). The characterization of such OMTs from various plants confirms their crucial role in creating the diverse array of methoxylated flavonoids and xanthones found in nature. researchgate.netnih.govmaxapress.com

Role of Cytochrome P450 Enzymes (e.g., CYP81AA1, CYP81AA2)

At the heart of xanthone biosynthesis are the cytochrome P450 (CYP450) enzymes, a diverse superfamily of monooxygenases that catalyze a wide array of oxidative reactions in secondary metabolism. In the context of xanthone formation, specific CYP450s are responsible for the crucial cyclization step that forms the characteristic tricyclic xanthone core.

Biochemical studies have identified two key cytochrome P450 enzymes, CYP81AA1 and CYP81AA2, as pivotal in the biosynthesis of the initial xanthone skeletons. nih.govresearchgate.net These enzymes catalyze the conversion of a benzophenone precursor, 2,3',4,6-tetrahydroxybenzophenone, into trihydroxyxanthones through a regioselective intramolecular oxidative C-O phenol (B47542) coupling. nih.gov

The reaction mechanism involves two main steps catalyzed by these bifunctional enzymes:

3'-Hydroxylation: The initial substrate, 2,4,6-trihydroxybenzophenone, undergoes hydroxylation at the 3'-position to form 2,3',4,6-tetrahydroxybenzophenone. nih.gov

Regioselective Cyclization: Subsequently, the same enzyme catalyzes the cyclization of the 2,3',4,6-tetrahydroxybenzophenone intermediate. The regiospecificity of this cyclization is what differentiates the products of CYP81AA1 and CYP81AA2.

CYP81AA1 directs the cyclization para to the newly introduced hydroxyl group, leading to the formation of 1,3,7-trihydroxyxanthone . nih.gov

CYP81AA2 , on the other hand, facilitates the cyclization ortho to the 3'-hydroxyl group, resulting in the isomeric product, 1,3,5-trihydroxyxanthone . nih.gov

The formation of either the 1,3,7- or 1,3,5-trihydroxyxanthone scaffold represents a critical branch point in the xanthone biosynthetic pathway, from which a diverse array of more complex xanthones, including this compound, are thought to be derived through subsequent tailoring reactions. researchgate.netresearchgate.net

| Enzyme | Substrate | Product(s) | Function |

| CYP81AA1 | 2,4,6-trihydroxybenzophenone | 2,3',4,6-tetrahydroxybenzophenone, 1,3,7-trihydroxyxanthone | 3'-hydroxylation and para-regioselective cyclization |

| CYP81AA2 | 2,4,6-trihydroxybenzophenone | 2,3',4,6-tetrahydroxybenzophenone, 1,3,5-trihydroxyxanthone | 3'-hydroxylation and ortho-regioselective cyclization |

Methyltransferase Enzymes in Methoxylation Pattern Development

Following the formation of the core trihydroxyxanthone skeleton, the subsequent development of the complex methoxylation pattern observed in this compound is catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes exhibit remarkable regiospecificity, transferring a methyl group from SAM to specific hydroxyl groups on the xanthone ring.

While the specific OMTs involved in the biosynthesis of this compound have not yet been definitively characterized, studies on related polymethoxylated xanthones isolated from plants of the Polygala genus suggest the presence of a suite of highly specific OMTs. researchgate.net The biosynthesis of this compound would necessitate a series of sequential methylation events.

Based on the structure of the final product, a hypothetical sequence of methylation events can be proposed, starting from a plausible precursor such as 1,2,5,6,7,8-hexahydroxyxanthone. A series of OMTs would then act in a specific order to methylate the hydroxyl groups at positions 5, 6, 7, and 8. The order of these methylation steps is crucial and is dictated by the substrate specificity of the respective OMTs.

Research on flavonoid biosynthesis has revealed that subtle changes in the amino acid sequences of OMTs can lead to significant shifts in their regiospecificity, allowing for the generation of a wide array of methylated products from a common precursor. It is highly probable that a similar enzymatic machinery is at play in the biosynthesis of polymethoxylated xanthones.

Proposed Downstream Transformations to this compound

Currently, there is a lack of scientific literature detailing the specific downstream metabolic fate of this compound in plants. However, based on the known metabolism of other plant secondary metabolites, several potential transformations can be hypothesized.

One common modification of phenolic compounds in plants is glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs). The remaining free hydroxyl group at the C-2 position of this compound could be a target for glycosylation, leading to the formation of a corresponding O-glucoside. Glycosylation often increases the water solubility and stability of secondary metabolites and can play a role in their transport and storage within the plant cell.

Another possibility is further modification of the methoxy (B1213986) groups themselves. While less common, demethylation or further oxidation of the methyl groups could occur, catalyzed by enzymes such as demethylases or other oxidoreductases. Such transformations would lead to the generation of a new suite of xanthone derivatives with potentially altered biological activities.

Finally, like many other secondary metabolites, this compound may undergo degradation as part of the natural turnover of plant cell constituents. This degradation can involve oxidative cleavage of the aromatic rings, a process that has been observed for other phenolic compounds. nih.gov

Further research, including feeding studies with labeled precursors and the characterization of enzymes from plants known to produce polymethoxylated xanthones, is necessary to fully elucidate the downstream transformations of this complex natural product.

Chemical Synthesis and Derivatization Strategies for 2 Hydroxy 5,6,7,8 Tetramethoxyxanthone

Synthesis of Polymethoxylated and Polyhydroxylated Xanthones

The synthesis of highly substituted xanthones like 2-Hydroxy-5,6,7,8-tetramethoxyxanthone requires careful strategy, often involving precursor molecules with appropriate protecting groups.

The use of protecting groups is crucial in the synthesis of complex polyoxygenated xanthones to achieve regioselectivity. The benzyloxy group is a common choice for protecting hydroxyl functionalities. For example, in the synthesis of 1,6-dihydroxy-3,5,7,8-tetramethoxyxanthone, 1,3,5-tribenzyloxybenzene was used as a key starting material. The benzoyl chloride used in this synthesis was generated in situ from pentamethoxybenzoic acid. The resulting benzophenone (B1666685) was then cyclized. The benzyl (B1604629) protecting groups can be subsequently removed under specific conditions to yield the desired polyhydroxylated xanthone (B1684191). This precursor-based approach allows for the controlled construction of highly functionalized xanthone scaffolds.

Regioselective Functionalization and Modification of Xanthone Scaffolds

Once the xanthone core is assembled, further modifications may be necessary to arrive at the target structure. Regioselective reactions are key to modifying specific positions on the xanthone nucleus without affecting other functional groups.

A common regioselective modification is the selective demethylation of methoxy (B1213986) groups. For instance, the selective demethylation of a methoxy group situated ortho to the xanthone carbonyl can be achieved. This is often accomplished using reagents like boron trichloride (B1173362) (BCl₃) under controlled conditions. The steric hindrance and electronic properties of the methoxy groups on the xanthone ring influence the selectivity of this reaction. This strategy is vital for the synthesis of specific polyhydroxylated and polymethoxylated xanthones from a common precursor.

| Reaction | Reagent | Selectivity | Reference |

| Selective Demethylation | Boron trichloride (BCl₃) | Ortho to the carbonyl group |

Introduction and Removal of Protecting Groups

In the multistep synthesis of a molecule as heavily functionalized as this compound, the use of protecting groups is a critical strategy to ensure regioselectivity and prevent unwanted side reactions. The hydroxyl group at the C-2 position is a key site for reactivity and often requires temporary masking to allow for modifications elsewhere on the xanthone scaffold.

The selection of an appropriate protecting group is governed by its stability to the reaction conditions planned for other parts of the molecule and the ease and selectivity of its subsequent removal. For a phenolic hydroxyl group, several options are available, each with its own set of advantages and disadvantages.

Common Protecting Groups for Phenolic Hydroxyls:

| Protecting Group | Introduction Reagent | Removal Conditions | Key Characteristics |

| Benzyl (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., K₂CO₃, NaH) | Hydrogenolysis (H₂, Pd/C), or strong acids (e.g., BBr₃) | Stable to a wide range of conditions, but removal can be harsh. |

| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) with a base (e.g., DIPEA) | Acidic hydrolysis (e.g., HCl in THF/water) | Sensitive to acidic conditions. |

| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl chloride (TBSCl) with a base (e.g., imidazole) in DMF | Fluoride ion sources (e.g., TBAF in THF) or acidic conditions | Commonly used, stable to many non-acidic reagents. |

Methylation and Demethylation Strategies

The manipulation of methoxy groups on the xanthone core is a key aspect of its derivatization. Selective methylation of the C-2 hydroxyl group or demethylation of one or more of the existing methoxy groups can lead to new analogues with different biological or chemical properties.

Methylation:

To convert the 2-hydroxy group to a methoxy group, standard methylation procedures can be employed. A common method involves the use of a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like acetone (B3395972) or DMF. This reaction proceeds via a Williamson ether synthesis mechanism.

Demethylation:

Selective demethylation of one of the five methoxy groups in the fully methylated analogue (2,5,6,7,8-pentamethoxyxanthone) to generate this compound, or to create other hydroxylated derivatives, is a more challenging task due to the similar reactivity of the methoxy groups. However, regioselectivity can often be achieved based on the electronic and steric environment of each group.

Strong Lewis acids are powerful reagents for cleaving aryl methyl ethers. chem-station.comcommonorganicchemistry.com Boron tribromide (BBr₃) is a classic choice, often used at low temperatures in a chlorinated solvent like dichloromethane (B109758) (DCM). chem-station.comcommonorganicchemistry.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com The reactivity towards BBr₃ can be influenced by the position of the methoxy group on the xanthone ring. Methoxy groups adjacent to a carbonyl group (like the one that would be at C-1 if present) are often more readily cleaved.

Other reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures. commonorganicchemistry.comgoogle.com Nucleophilic reagents, such as thiolates in polar aprotic solvents, can also effect demethylation. commonorganicchemistry.com The choice of reagent and reaction conditions is crucial for achieving the desired selectivity. For instance, in polymethoxyxanthones, demethylation with aqueous piperidine (B6355638) has been shown to be selective, with the mechanism influenced by both resonance and steric factors. nih.gov

Table of Common Demethylation Reagents:

| Reagent | Typical Conditions | Selectivity Considerations |

| Boron tribromide (BBr₃) | DCM, -78 °C to room temperature | Highly effective but can be unselective without careful control of stoichiometry and temperature. |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | Harsh conditions, may lead to multiple demethylations. |

| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile (B52724), heating | A strong Lewis acid with reactivity that can be modulated by the solvent. chem-station.com |

| Thiolates (e.g., EtSNa) | DMF or NMP, elevated temperatures | A non-acidic method that can offer different selectivity. commonorganicchemistry.com |

Development of Novel this compound Analogues

The development of novel analogues from the this compound scaffold is a promising avenue for discovering compounds with new or improved properties. The presence of a reactive hydroxyl group at the C-2 position and the multiple methoxy groups provide several handles for structural modification. The synthesis of new xanthone analogues is a significant area of research aimed at exploring their biological activities. nih.gov

One common strategy for derivatization is the alkylation or acylation of the C-2 hydroxyl group . This can be achieved by reacting the parent xanthone with a variety of alkyl halides, acyl chlorides, or anhydrides under basic conditions. This approach allows for the introduction of a wide range of functional groups, which can modulate the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For example, introducing longer alkyl chains, cyclic fragments, or groups containing heteroatoms could significantly alter the molecule's interaction with biological targets.

Another approach is the modification of the aromatic rings through electrophilic aromatic substitution reactions. However, the high degree of substitution and the presence of multiple activating methoxy groups can make selective substitution challenging. Careful control of reaction conditions would be necessary to achieve regioselectivity.

Furthermore, demethylation followed by re-alkylation with different alkyl groups can generate a library of analogues with varied substitution patterns on the aromatic rings. This strategy, combined with modifications at the C-2 position, allows for a systematic exploration of the structure-activity relationship of this class of xanthones. The synthesis of diverse xanthone derivatives is often pursued to generate libraries of compounds for biological screening. semanticscholar.org

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, capable of providing ligands for various biological targets through judicious structural modifications. google.com The development of novel analogues of this compound builds upon this principle, aiming to create new chemical entities with tailored properties.

Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 5,6,7,8 Tetramethoxyxanthone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional NMR spectra are fundamental for identifying the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydroxy-5,6,7,8-tetramethoxyxanthone would reveal distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the protons on the xanthone's A-ring (H-1, H-3, and H-4). The chemical shifts and coupling patterns (doublets, triplets) of these protons are dictated by their position relative to the hydroxyl and carbonyl groups. A downfield signal, typically above δ 10.0, would be expected for the phenolic hydroxyl proton (2-OH), which is often broad unless involved in hydrogen bonding. Furthermore, four sharp singlet signals would be anticipated in the region of δ 3.8-4.1 ppm, corresponding to the twelve protons of the four distinct methoxy (B1213986) (OCH₃) groups on the B-ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the structure. For this compound, 17 distinct carbon signals are expected. Key diagnostic signals include the carbonyl carbon (C-9) of the γ-pyrone ring, typically resonating in the downfield region around δ 180 ppm. The oxygen-bearing aromatic carbons would appear at distinct chemical shifts, with those directly attached to methoxy groups resonating at different values than those bearing hydroxyl groups or adjacent to the carbonyl. The four methoxy carbons would produce signals in the δ 55-65 ppm range.

The following table provides predicted chemical shift assignments for the ¹H and ¹³C NMR spectra of this compound based on known data for similar xanthone (B1684191) structures.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | ~107 | d, J=8.8 Hz |

| 2 | ~160 | - |

| 3 | ~98 | d, J=2.5 Hz |

| 4 | ~120 | dd, J=8.8, 2.5 Hz |

| 4a | ~156 | - |

| 5 | ~145 | - |

| 6 | ~140 | - |

| 7 | ~142 | - |

| 8 | ~138 | - |

| 8a | ~115 | - |

| 9 | ~182 | - |

| 9a | ~105 | - |

| 10a | ~148 | - |

| 5-OCH₃ | ~62 | s |

| 6-OCH₃ | ~61 | s |

| 7-OCH₃ | ~61.5 | s |

| 8-OCH₃ | ~62.5 | s |

| 2-OH | - | s (broad) |

Note: This table is illustrative and based on analogous compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons on the A-ring (H-1, H-3, H-4), confirming their relative positions. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and each methoxy proton signal to its respective methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. nih.gov It is instrumental in placing the substituents on the xanthone core. For instance, correlations from the methoxy protons to their respective attachment points on the B-ring (e.g., 5-OCH₃ protons to C-5) would confirm the substitution pattern. Correlations from aromatic protons (e.g., H-1) to nearby quaternary carbons (e.g., C-9, C-9a) are key to assembling the tricyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which is important for confirming stereochemistry and spatial relationships. In this molecule, NOESY could show correlations between the protons of a methoxy group and an adjacent methoxy group or aromatic proton, further solidifying the substitution pattern on the heavily substituted B-ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural clues from its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₆O₇, corresponding to a molecular weight of 332.30 g/mol . beilstein-journals.org

ESI-MS is a soft ionization technique ideal for polar, medium-sized molecules. In positive ion mode, the ESI-MS spectrum of this xanthone would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 333. An adduct with sodium [M+Na]⁺ at m/z 355 might also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₇H₁₆O₇).

Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation, providing structural information. A characteristic fragmentation pattern for methoxylated xanthones involves the sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups, leading to fragment ions at m/z [M+H - 15]⁺ and [M+H - 30]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3500-3200 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (in OCH₃) | 2950-2850 | Stretching |

| Conjugated C=O (ketone) | 1660-1640 | Stretching |

| Aromatic C=C | 1600, 1500, 1450 | Stretching |

| C-O-C (ether & pyrone) | 1300-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophore system. The extended π-conjugated system of the dibenzo-γ-pyrone core of xanthones gives rise to distinct absorption bands in the UV-Vis region. Typically, xanthones exhibit two major absorption bands: Band I in the range of 300–380 nm and Band II in the range of 230–260 nm. The exact position and intensity of these bands are influenced by the nature and position of the substituents (hydroxyl and methoxy groups).

Mechanistic Investigations of Biological Activities of 2 Hydroxy 5,6,7,8 Tetramethoxyxanthone and Its Congeners

In Vitro Studies on Cellular Pathways and Molecular Targets

The biological activities of 2-Hydroxy-5,6,7,8-tetramethoxyxanthone and its related compounds have been the subject of various in vitro investigations to elucidate their mechanisms of action at the cellular and molecular levels. These studies have explored their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.

Antioxidant Mechanisms and Electron-Transfer Potential

The antioxidant properties of xanthone (B1684191) compounds, including this compound, are a key area of research. These properties are often attributed to their chemical structure, which allows them to donate electrons and scavenge harmful free radicals.

A variety of in vitro assays are employed to evaluate the radical scavenging capabilities of these compounds. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and NO (nitric oxide) radical scavenging assays. nih.govopenagrar.dee3s-conferences.org

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. openagrar.deresearchgate.net The ABTS assay is based on the suppression of the absorbance of the ABTS radical cation by antioxidants. openagrar.deresearchgate.net The FRAP assay, on the other hand, determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). e3s-conferences.orgresearchgate.net These assays provide a measure of the total antioxidant capacity of a compound.

Studies on various xanthone derivatives have demonstrated their potential as antioxidants. For example, a study on hydroxyxanthones showed that some derivatives possess strong antioxidant activity. nih.gov The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the radicals. nih.gov

Table 1: Antioxidant Activity of Selected Xanthone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Hydroxyxanthone 3b | DPPH | 349 ± 68 | nih.gov |

| γ-mangostin | Hydroxyl radical scavenging | 0.20 µg/mL | nih.gov |

This table is for illustrative purposes and includes data for related xanthone compounds to demonstrate the types of findings in this research area.

The antioxidant activity of xanthones is significantly influenced by the presence and position of hydroxyl groups on their aromatic rings. mdpi.com Specifically, hydroquinone (B1673460) and catechol moieties are known to be potent antioxidant functionalities. nih.gov

A hydroquinone possesses a benzene (B151609) ring with two hydroxyl groups in the para position, while a catechol has them in the ortho position. nih.gov These structures allow for the facile donation of a hydrogen atom to a free radical, forming a stable semiquinone radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring. The presence of these moieties in a xanthone's structure can enhance its electron-transfer potential and, consequently, its antioxidant capacity. mdpi.com

Anti-Inflammatory Modulations (e.g., inhibition of respiratory burst of neutrophils)

Neutrophils, a type of white blood cell, play a crucial role in the inflammatory response. nih.govnih.gov During inflammation, neutrophils can be activated to produce a "respiratory burst," which involves the rapid release of reactive oxygen species (ROS). nih.gov While essential for fighting pathogens, an excessive or prolonged respiratory burst can contribute to tissue damage in chronic inflammatory diseases.

Some xanthone derivatives have been investigated for their ability to modulate the inflammatory functions of neutrophils. nih.gov Studies have shown that certain xanthones can inhibit the respiratory burst of neutrophils, suggesting a potential anti-inflammatory mechanism. nih.gov This inhibition helps to reduce the production of pro-inflammatory mediators. nih.gov

Antimicrobial Mechanisms against Bacterial and Fungal Pathogens

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. researchgate.net Xanthones have shown promise in this area, with studies demonstrating their activity against a range of bacterial and fungal pathogens. mdpi.com

The antimicrobial activity of xanthones is often attributed to their chemical structure. mdpi.com The presence of phenolic hydroxyl groups and the γ-pyrone moiety are believed to contribute to their mechanism of action by increasing the permeability of the pathogen's cell membrane. mdpi.com This can lead to the leakage of essential cellular components and ultimately, cell death. mdpi.com

In Vitro Anti-Cancer Activity and Cytotoxicity Mechanisms (e.g., apoptosis induction, preferential cytotoxicity)

Xanthones have been extensively studied for their potential as anti-cancer agents. nih.govpandawainstitute.com In vitro studies have demonstrated that certain xanthones can inhibit the proliferation of various cancer cell lines and induce cell death through mechanisms such as apoptosis. nih.govnih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Some xanthones have been shown to trigger apoptosis in cancer cells by activating key proteins in the apoptotic pathway, such as caspases. nih.gov For instance, research on a polymethoxyflavone, a related compound, showed it could induce apoptosis by downregulating pro-caspases and upregulating cleaved caspases. nih.gov

Furthermore, some xanthones exhibit preferential cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. nih.gov This selectivity is a highly desirable characteristic for an anti-cancer drug, as it can minimize side effects.

Table 2: In Vitro Anticancer Activity of Selected Xanthone Derivatives

| Compound | Cell Line | IC50 | Mechanism | Reference |

| Hydroxyxanthone 3a | MCF-7 (breast cancer) | 184 ± 15 µM | - | nih.gov |

| Hydroxyxanthone 3c | WiDr (colorectal cancer) | 209 ± 4 µM | - | nih.gov |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 (liver cancer) | 9.18 µM | Apoptosis | pandawainstitute.com |

This table is for illustrative purposes and includes data for related xanthone compounds to demonstrate the types of findings in this research area.

Specificity against Cancer Cell Lines (e.g., K562, PANC-1, A375, PC-3, HaCaT)

The cytotoxic potential of chemical compounds is a critical determinant in the early stages of drug discovery, particularly in the field of oncology. The specificity of a compound's cytotoxic effect against various cancer cell lines provides insights into its potential therapeutic window and mechanism of action. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Investigations into the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), pancreatic adenocarcinoma (PANC-1), malignant melanoma (A375), and prostate cancer (PC-3), are crucial for determining its anticancer potential. Similarly, assessing its effect on non-cancerous cell lines, such as human immortalized keratinocytes (HaCaT), is vital for evaluating its selectivity and potential for adverse effects on healthy tissues. researchgate.netnih.govnih.govnih.gov

While extensive research has been conducted on the cytotoxic effects of various natural and synthetic compounds on these cell lines, specific data for this compound is not available in the currently reviewed scientific literature. The tables below are structured to present such data, but remain populated with "Data not available" to reflect the current state of knowledge based on the conducted search.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | Data not available | N/A |

| PANC-1 | Pancreatic Adenocarcinoma | Data not available | N/A |

| A375 | Malignant Melanoma | Data not available | N/A |

| PC-3 | Prostate Cancer | Data not available | N/A |

| HaCaT | Immortalized Keratinocytes (Non-cancerous) | Data not available | N/A |

Enzyme Inhibition Studies (e.g., α-glucosidase, urease, chymotrypsin (B1334515), xanthine (B1682287) oxidase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The study of a compound's ability to inhibit specific enzymes can reveal its potential for treating a variety of diseases.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the small intestine. Its inhibition can delay glucose absorption and is a therapeutic target for managing type 2 diabetes. nih.govnih.gov

Urease: A nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the formation of infection-induced urinary stones. nih.govnih.gov Its inhibition is a strategy for combating these conditions.

Chymotrypsin: A digestive enzyme that breaks down proteins in the small intestine. While inhibition of chymotrypsin is not a common therapeutic target, studying such interactions can provide information about a compound's broader enzymatic interaction profile.

Xanthine Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govabmole.com Overactivity of xanthine oxidase can lead to hyperuricemia, a precursor to gout. nih.gov Therefore, its inhibitors are used in the treatment of this condition. mdpi.comnih.gov

Specific inhibitory activities of this compound against these enzymes have not been reported in the reviewed literature. The following table is intended to display such findings, but currently indicates the absence of this data.

| Enzyme | Therapeutic Target | IC50 (µM) | Reference |

|---|---|---|---|

| α-Glucosidase | Type 2 Diabetes | Data not available | N/A |

| Urease | Bacterial Infections, Urolithiasis | Data not available | N/A |

| Chymotrypsin | Digestive Processes | Data not available | N/A |

| Xanthine Oxidase | Gout, Hyperuricemia | Data not available | N/A |

Signaling Pathways Perturbed by this compound

The biological activities of a compound are often mediated by its interaction with and perturbation of intracellular signaling pathways. Understanding which pathways are affected is fundamental to elucidating the compound's mechanism of action. For instance, many anticancer agents function by modulating pathways that control cell proliferation, apoptosis, and angiogenesis, such as the MAPK and Akt signaling pathways. nih.gov Similarly, compounds with neurotrophic effects may act through pathways like the cAMP/PKA/CREB pathway. nih.govplos.org

At present, there is no specific information in the scientific literature detailing the signaling pathways that are perturbed by this compound. Future research in this area would be invaluable for understanding its molecular mechanisms and potential therapeutic applications.

Analytical Methodologies for Research on 2 Hydroxy 5,6,7,8 Tetramethoxyxanthone

Chromatographic Quantification and Profiling

Chromatographic techniques are fundamental in the analysis of "2-Hydroxy-5,6,7,8-tetramethoxyxanthone," enabling its separation from complex matrices and quantification. The choice of chromatographic method is dictated by the sample complexity, the required resolution, and the analytical objective, whether it be routine quantification or comprehensive profiling.

UHPLC, NPLC, RPLC, SFC, CEC Applications in Xanthone (B1684191) Analysis

A variety of liquid chromatography and related techniques have been employed for the analysis of xanthones, each offering distinct advantages in selectivity and efficiency.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering faster separations, enhanced resolution, and reduced solvent consumption. researchgate.net For the analysis of xanthones, UHPLC methods, often coupled with mass spectrometry, provide a powerful tool for the rapid and sensitive profiling of complex extracts. researchgate.net The use of sub-2 µm particle columns in UHPLC systems leads to higher peak efficiency and improved resolution, which is crucial for distinguishing between structurally similar xanthone isomers. lcms.cz A typical UHPLC method for xanthone analysis would involve a reversed-phase column and a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. thermofisher.com

Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most widely used chromatographic mode for the analysis of xanthones due to its compatibility with a broad range of polar and non-polar compounds. lcms.czresearchgate.net C18 columns are the most common stationary phases, providing excellent retention and separation of xanthones based on their hydrophobicity. lcms.czresearchgate.net The mobile phase typically consists of a mixture of water and acetonitrile or methanol, with the organic solvent concentration being a key parameter for optimizing the separation. researchgate.net For polymethoxyxanthones like "this compound," the increased number of methoxy (B1213986) groups enhances its hydrophobicity, leading to stronger retention on RPLC columns.

Normal-Phase Liquid Chromatography (NPLC): NPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), can also be employed for xanthone separation. sigmaaldrich.com NPLC is particularly useful for separating isomers that are difficult to resolve by RPLC. The separation in NPLC is based on the interaction of the polar functional groups of the analytes with the stationary phase. For "this compound," the hydroxyl group would be the primary site of interaction with the silica (B1680970) stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient alternative to HPLC for the analysis of natural products, including xanthones. mdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent (modifier) such as methanol. mdpi.com SFC can provide fast separations with high efficiency and is compatible with a wide range of detectors, including mass spectrometers. mdpi.com The polarity of the stationary phase and the composition of the mobile phase are critical parameters for optimizing the separation of xanthones in SFC. mdpi.com

Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. wikipedia.org In CEC, the mobile phase is driven through a packed capillary by electroosmotic flow, resulting in a very flat flow profile and high separation efficiency. wikipedia.org Studies on the separation of xanthones have demonstrated that CEC can offer higher separation ability and faster analysis times compared to HPLC. tandfonline.comtandfonline.com However, the performance of CEC is highly dependent on the choice of stationary phase and mobile phase composition. tandfonline.com

Table 1: Comparison of Chromatographic Techniques for Xanthone Analysis

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Advantages | Considerations |

| UHPLC | Sub-2 µm C18 | Water/Acetonitrile or Methanol with acid modifier | Fast analysis, high resolution, reduced solvent consumption | Requires specialized high-pressure equipment |

| RPLC | C18, C8 | Water/Acetonitrile or Methanol | Versatile, robust, widely applicable | Longer analysis times compared to UHPLC |

| NPLC | Silica, Diol | Hexane/Ethyl Acetate (B1210297) | Good for isomer separation | Sensitive to water content in mobile phase |

| SFC | Various polar phases | Supercritical CO2 with polar modifiers | Fast, environmentally friendly, high efficiency | Requires specialized SFC instrumentation |

| CEC | C18 packed capillary | Aqueous buffer with organic modifier | Very high separation efficiency, fast analysis | Column packing and stability can be challenging |

Spectrometric Techniques for Detection and Characterization

Spectrometric techniques are indispensable for the detection and structural elucidation of "this compound." These methods provide information on the molecular weight, elemental composition, and structural features of the compound.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., LC-MS, UHPLC-MS), is a powerful tool for the analysis of xanthones. researchgate.netnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the determination of the molecular weight of the analyte with minimal fragmentation. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, which can be used to determine the elemental composition of "this compound" and differentiate it from other isobaric compounds. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion, providing valuable structural information. core.ac.uk The fragmentation pattern of polymethoxyxanthones often involves the loss of methyl groups (CH₃) and carbon monoxide (CO) from the xanthone core. core.ac.ukyoutube.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, including xanthones. benthamdirect.comnih.govingentaconnect.comresearchgate.net ¹H NMR provides information about the number and chemical environment of the protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. benthamdirect.comnih.govingentaconnect.comresearchgate.net For "this compound," ¹H NMR would show signals for the aromatic protons, the hydroxyl proton, and the protons of the four methoxy groups. The chemical shifts and coupling constants of the aromatic protons can be used to determine the substitution pattern on the xanthone core. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between protons and carbons and for the complete assignment of all NMR signals, thus confirming the structure of the compound. nih.gov

Advanced Sample Preparation for Complex Matrices

The effective extraction and purification of "this compound" from its natural source or other complex matrices is a critical prerequisite for accurate analysis. Advanced sample preparation techniques are employed to improve extraction efficiency, reduce solvent consumption, and minimize the extraction of interfering compounds. nih.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE, also known as ASE, utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.commdpi.com This technique allows for faster extractions with lower solvent volumes compared to traditional methods like Soxhlet extraction. thermofisher.com For the extraction of xanthones, ethanol (B145695) is often used as the extraction solvent in PLE/ASE systems. thermofisher.com The optimized conditions, including temperature, pressure, and static extraction time, are crucial for achieving high recovery of the target compound. thermofisher.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. mdpi.comresearchgate.netresearchgate.net The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature, allowing for selective extraction. researchgate.net For the extraction of moderately polar compounds like xanthones, a polar co-solvent (modifier) such as ethanol is often added to the supercritical CO₂ to increase its solvating power. researchgate.netresearchgate.net SFE is considered a green extraction technique due to the use of non-toxic and environmentally benign CO₂. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance mass transfer, thereby improving extraction efficiency. mdpi.com This technique can significantly reduce extraction time and solvent consumption compared to conventional methods. mdpi.com The choice of solvent, temperature, and ultrasound amplitude are key parameters to optimize for the efficient extraction of xanthones.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the sample matrix, leading to rapid and efficient extraction. mdpi.comnih.gov The direct interaction of microwaves with the polar molecules in the sample results in a rapid temperature increase and enhanced extraction kinetics. nih.gov MAE offers advantages such as shorter extraction times, reduced solvent usage, and higher extraction yields for xanthones. mdpi.comnih.gov

Table 2: Overview of Advanced Sample Preparation Techniques for Xanthones

| Technique | Principle | Typical Solvents | Advantages | Disadvantages |

| PLE/ASE | Elevated temperature and pressure | Ethanol, Methanol, Acetone (B3395972) | Fast, efficient, reduced solvent use | High initial instrument cost |

| SFE | Supercritical fluid as solvent | Supercritical CO₂ with polar modifiers (e.g., ethanol) | Green technology, selective, tunable | High initial instrument cost, may not be efficient for highly polar compounds |

| UAE | Ultrasonic cavitation | Ethanol, Methanol, Acetone | Fast, reduced solvent use, improved yield | Potential for degradation of thermolabile compounds if not controlled |

| MAE | Microwave heating | Polar solvents (e.g., ethanol, methanol) | Very fast, reduced solvent use, high efficiency | Potential for localized overheating, requires microwave-transparent vessels |

Future Research Directions for 2 Hydroxy 5,6,7,8 Tetramethoxyxanthone

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

A fundamental gap in the current understanding of 2-Hydroxy-5,6,7,8-tetramethoxyxanthone lies in its natural biosynthesis. The intricate assembly of the xanthone (B1684191) core and its subsequent extensive methoxylation and specific hydroxylation are enzymatic processes that remain to be discovered. Future research should prioritize the identification and characterization of the enzymes responsible for its formation in producer organisms.

Key research objectives in this area include:

Identification of Core Scaffold Enzymes: Pinpointing the specific polyketide synthase (PKS) or other key enzymes that construct the initial xanthone ring.

Characterization of Tailoring Enzymes: Isolating and characterizing the specific O-methyltransferases (OMTs) responsible for the four methoxy (B1213986) groups and the hydroxylase that installs the hydroxyl group at the C-2 position. nih.gov

Regulatory Network Analysis: Investigating the genetic and environmental factors that regulate the expression of these biosynthetic genes to understand how production is controlled within the native organism.

Elucidating this pathway is not merely an academic exercise; it provides the genetic and enzymatic toolkit required for the heterologous production of this compound in more tractable microbial hosts. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Xanthone Production

While total chemical synthesis can produce this compound, such methods can be complex and environmentally taxing. Chemoenzymatic synthesis and biocatalysis offer a powerful, green alternative for the efficient production of this and other xanthones. nih.govnih.gov This approach combines the strengths of traditional organic chemistry with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov

Future research in this domain will likely focus on:

Developing Biocatalytic Steps: Utilizing isolated enzymes or whole-cell biocatalysts to perform specific, challenging chemical transformations, such as regioselective hydroxylation or methylation, on synthetic precursors. ucl.ac.uk

Creating Enzyme "Toolkits": Assembling a collection of characterized enzymes (e.g., hydroxylases, methyltransferases) that can be used in a modular fashion to generate a variety of xanthone derivatives. nih.gov

Process Optimization: Designing scalable and sustainable production processes that integrate enzymatic steps, potentially in flow chemistry systems, to improve yields and reduce waste. nih.gov

This strategy holds the promise of simplifying access to complex xanthones and enabling the creation of novel derivatives that are not easily accessible through purely synthetic routes. nih.gov

Development of Targeted Analogues Based on Advanced SAR Insights

To translate this compound from a chemical entity into a lead compound for drug discovery, a thorough understanding of its structure-activity relationship (SAR) is essential. This involves systematically modifying its chemical structure to determine which functional groups are critical for its biological activity.

A focused research program would involve:

Systematic Analogue Synthesis: Creating a library of derivatives by modifying the hydroxyl and methoxy groups. For instance, altering the position of the hydroxyl group, varying the number and location of methoxy substituents, or introducing alternative functional groups.

Bioactivity Screening: Testing these new analogues in a panel of biological assays to identify how each structural change affects potency and selectivity.

Lead Optimization: Using the SAR data, guided by computational modeling, to design and synthesize second-generation analogues with improved activity, selectivity, and pharmacological properties. nih.gov

This iterative process of design, synthesis, and testing is fundamental to developing potent and selective therapeutic agents based on the xanthone scaffold. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Xanthone Research

Modern "omics" technologies provide a systems-level perspective that can revolutionize the study of natural products like this compound. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide deep insights into its biosynthesis, mechanism of action, and effects on biological systems.

Key applications of omics technologies include:

Biosynthetic Gene Cluster Identification: Using genome mining and transcriptomics to identify the genes responsible for producing the xanthone in its native host.

Metabolomics for Pathway Discovery: Applying metabolomic analysis to track the flow of intermediates through the biosynthetic pathway, aiding in the functional characterization of enzymes. nih.gov

Proteomics for Target Identification: Using proteomics to identify changes in protein expression in cells treated with the compound, helping to uncover its molecular targets and affected cellular pathways.

These high-throughput technologies can accelerate the discovery of new enzymes, elucidate complex biological networks, and provide a more holistic understanding of the compound's role and function. nih.gov

Computational Chemistry and Molecular Docking Studies for Target Identification

Computational chemistry offers powerful in silico tools to predict and understand the molecular interactions between this compound and its potential biological targets. nih.gov Molecular docking, a key computational technique, can simulate how the xanthone might bind to the active site of various proteins, such as enzymes or receptors. rsc.org

Future computational research should focus on:

Virtual Screening: Docking the xanthone structure against large libraries of known protein structures to generate hypotheses about its potential biological targets.

Binding Mode Analysis: For a given target, using docking to predict the precise binding orientation and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Guiding Analogue Design: Using the insights from docking studies to rationally design new analogues with enhanced binding affinity and selectivity for a specific target. nih.gov

These computational approaches can significantly streamline the drug discovery process by prioritizing experimental efforts and providing a molecular basis for understanding the compound's mechanism of action. nih.gov

Q & A

Q. Q1. What methodologies are employed to isolate 2-Hydroxy-5,6,7,8-tetramethoxyxanthone from natural sources?

Answer: Isolation typically involves sequential extraction and chromatographic techniques:

Plant Material Preparation : Dried plant parts (e.g., roots, aerial parts) are ground and subjected to solvent extraction (methanol, ethanol, or acetone) to dissolve xanthones .

Fractionation : Crude extracts are partitioned using liquid-liquid extraction (e.g., ethyl acetate for phenolic compounds) .

Chromatographic Purification :

- Column Chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (hexane/ethyl acetate/methanol) .

- HPLC : Final purification using reversed-phase C18 columns with UV detection (λ = 254–280 nm) .

Structural Confirmation : NMR (¹H, ¹³C, 2D-COSY) and HRMS for unambiguous identification .

Q. Q2. How is the structural integrity of this compound validated in synthetic or isolated samples?

Answer: Key analytical methods include:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

- Comparative Data : Cross-referencing with literature databases (e.g., CAS No. 14103-09-4 for related analogs) .

Advanced Research Questions

Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives?

Answer: SAR studies focus on:

Functional Group Modification :

- Methoxy Positioning : Activity varies with substitution; e.g., 1-hydroxy-3,5,7,8-tetramethoxyxanthone shows anti-inflammatory activity, while 8-hydroxy-1,2,4,6-tetramethoxyxanthone exhibits vasodilation (EC₅₀ = 6.6 µM) .

- Hydroxyl Group : The 2-hydroxy group enhances antioxidant capacity via radical scavenging .

In Silico Modeling : Docking studies predict interactions with targets like PI3K/Akt/mTOR or cytochrome P450 enzymes .

Bioassay Correlation : In vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) quantify activity changes with structural tweaks .

Q. Q4. How do researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Discrepancies arise due to:

Assay Variability :

- Concentration Differences : Anti-proliferative effects may require >10 µM, while enzyme inhibition occurs at lower doses .

- Cell Line Specificity : Activity against HepG2 (liver cancer) vs. MCF-7 (breast cancer) cells varies due to metabolic differences .

ADMET Factors :

- Solubility : Low LogP (~2.5) limits bioavailability in certain models .

- Metabolism : CYP2D6 inhibition (IC₅₀ < 10 µM) may alter in vivo efficacy .

Data Normalization : Standardizing protocols (e.g., IC₅₀ calculation methods) and using positive controls (e.g., ascorbic acid for antioxidants) improves comparability .

Q. Q5. What experimental designs are optimal for evaluating the pharmacokinetics of this compound?

Answer: Key approaches include:

In Vitro ADMET Profiling :

- Caco-2 Assays : Predict intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability) .

- Microsomal Stability : Incubation with liver microsomes to assess metabolic half-life (t₁/₂ < 30 min suggests rapid clearance) .

In Vivo Studies :

- Plasma Pharmacokinetics : IV/oral dosing in rodents with LC-MS/MS quantification .

- Tissue Distribution : Autoradiography or mass spectrometry imaging .

Methodological Challenges and Solutions

Q. Q6. How are computational methods integrated into the study of this compound?

Answer:

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., binding to Akt for anti-cancer activity) .

- QSAR Models : Predict bioactivity based on descriptors like polar surface area (PSA) and H-bond donors .

- Metabolite Prediction : Software (e.g., MetaSite) identifies probable Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.